2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-(1H-indol-3-yl)-2-phenylethanone
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Overview
Description
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-(1H-indol-3-yl)-2-phenylethanone is a member of indoles.
Scientific Research Applications
Antioxidant Properties
- Synthesis and Antioxidant Abilities: A derivative of the compound , specifically a variant with a 1,2,4-triazole structure, has been synthesized and found to possess antioxidant capabilities. In one study, a similar compound demonstrated 1.5-fold higher antioxidant ability than butylated hydroxytoluene, as assessed by a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022). Another research focused on the synthesis of 1,2,4-triazoles with dimethoxyphenyl groups, exploring their antioxidant properties in vitro (Dovbnya et al., 2022).
Anticonvulsant Activity
- Anticonvulsant Effects: Compounds with a structure similar to the one have been studied for their anticonvulsant activity. For instance, a study examined 2-((5-(3-,4-fluorophenyl)-4-R2-1,2,4-triazole-3-yl)thio)-1-aryletanones, revealing significant anticonvulsant effects, indicating a neuroprotective and membrane-stabilizing effect (Bihdan, 2019).
Antimicrobial and Antifungal Effects
- Antimicrobial Potential: Some derivatives of 1,2,4-triazole have shown promising antimicrobial activities. Research on triazolothiadiazine derivatives has indicated significant antimicrobial efficacy (Kaplancikli et al., 2008). In another study, compounds with a triazole structure were synthesized and assessed for antifungal activities, demonstrating some effectiveness against fungal infections (Chu et al., 2001).
Chemical Synthesis and Characterization
- Synthetic Methods and Characterization: The compound belongs to a class of chemicals that have been synthesized and characterized using various methods. One study reported the synthesis of 1,2,4-triazole derivatives and their characterization by IR, 1H/13C-NMR spectroscopy, and elemental analysis (Safonov, 2018).
Properties
Molecular Formula |
C26H23N5O3S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(1H-indol-3-yl)-2-phenylethanone |
InChI |
InChI=1S/C26H23N5O3S/c1-33-21-13-12-17(14-22(21)34-2)25-29-30-26(31(25)27)35-24(16-8-4-3-5-9-16)23(32)19-15-28-20-11-7-6-10-18(19)20/h3-15,24,28H,27H2,1-2H3 |
InChI Key |
XEMJLSFPVMSMKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SC(C3=CC=CC=C3)C(=O)C4=CNC5=CC=CC=C54)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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